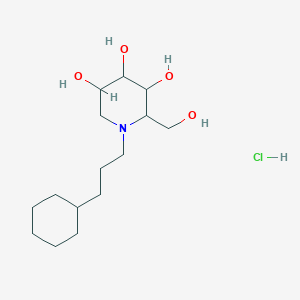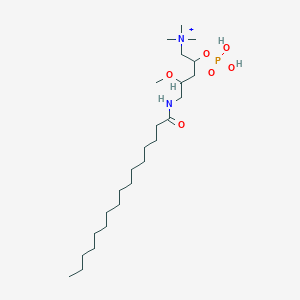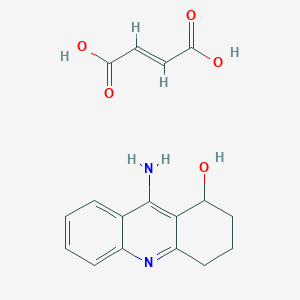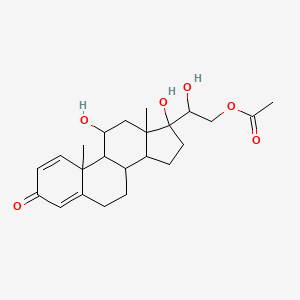![molecular formula C7H7F3O B12293151 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde CAS No. 914082-90-9](/img/structure/B12293151.png)
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(三氟甲基)双环[1.1.1]戊烷-1-甲醛是一种化学化合物,其分子式为 C7H7F3O。它以双环[1.1.1]戊烷核心结构为特征,该结构具有三氟甲基和醛官能团。
准备方法
合成路线和反应条件
3-(三氟甲基)双环[1.1.1]戊烷-1-甲醛的合成通常涉及以下步骤:
双环[1.1.1]戊烷核的形成: 双环[1.1.1]戊烷核可以通过可见光诱导的合成来合成,该合成涉及源自重氮酯的自由基。该方法利用了协同的 N-杂环卡宾 (NHC) 和铱双催化的三组分反应。
三氟甲基的引入: 三氟甲基可以使用三氟甲基化试剂,例如三氟甲基碘 (CF3I) 或三氟甲基磺酸盐,在适当的条件下引入。
醛官能团化: 醛基可以通过使用吡啶氯铬酸 (PCC) 或戴斯-马丁试剂等试剂进行氧化反应来引入。
工业生产方法
文献中没有很好地记录 3-(三氟甲基)双环[1.1.1]戊烷-1-甲醛的工业生产方法。上述合成方法可以通过适当优化反应条件和纯化技术进行放大以用于工业应用。
化学反应分析
反应类型
3-(三氟甲基)双环[1.1.1]戊烷-1-甲醛会发生各种类型的化学反应,包括:
氧化: 醛基可以使用氧化剂(例如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3))氧化为羧酸。
还原: 醛基可以使用还原剂(例如硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4))还原为伯醇。
取代: 三氟甲基可以在亲核取代反应中参与,其中亲核试剂在合适的条件下取代三氟甲基。
常用试剂和条件
氧化: 高锰酸钾 (KMnO4),三氧化铬 (CrO3)
还原: 硼氢化钠 (NaBH4),氢化铝锂 (LiAlH4)
取代: 胺、硫醇或卤化物等亲核试剂
主要生成产物
氧化: 3-(三氟甲基)双环[1.1.1]戊烷-1-羧酸
还原: 3-(三氟甲基)双环[1.1.1]戊烷-1-甲醇
取代: 取决于所用亲核试剂的不同,会形成各种取代衍生物
科学研究应用
3-(三氟甲基)双环[1.1.1]戊烷-1-甲醛在科学研究中有多种应用:
化学: 它被用作合成复杂有机分子的构建块,以及作为制备其他双环[1.1.1]戊烷衍生物的前体。
生物学: 该化合物的独特结构使其成为研究三氟甲基对生物活性以及分子相互作用的影响的宝贵工具。
工业: 该化合物可用于开发先进材料,并用作各种工业过程中的特种化学品。
作用机制
3-(三氟甲基)双环[1.1.1]戊烷-1-甲醛的作用机制尚未得到很好的记录。它的作用很可能是通过与分子靶标和途径的相互作用来介导的,这些靶标和途径受三氟甲基和醛官能团的影响。已知三氟甲基可以增强化合物的亲脂性和代谢稳定性,而醛基可以参与各种生化反应。
相似化合物的比较
类似化合物
- 3-(三氟甲基)双环[1.1.1]戊烷-1-羧酸
- 3-(三氟甲基)双环[1.1.1]戊烷-1-胺盐酸盐
- 双环[1.1.1]戊烷-1,3-二羧酸
独特性
3-(三氟甲基)双环[1.1.1]戊烷-1-甲醛的独特之处在于双环[1.1.1]戊烷核心上同时存在三氟甲基和醛官能团。这种官能团的组合赋予了它独特的化学和物理性质,使其成为各种研究和工业应用的宝贵化合物。
属性
CAS 编号 |
914082-90-9 |
|---|---|
分子式 |
C7H7F3O |
分子量 |
164.12 g/mol |
IUPAC 名称 |
3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde |
InChI |
InChI=1S/C7H7F3O/c8-7(9,10)6-1-5(2-6,3-6)4-11/h4H,1-3H2 |
InChI 键 |
YOSAIASTLCWKDG-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(C2)C(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate](/img/structure/B12293069.png)
![N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide](/img/structure/B12293074.png)


![2-[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolyl]-2-methoxy-acetic acid](/img/structure/B12293103.png)



![17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine](/img/structure/B12293128.png)

![N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B12293148.png)
![3,4,5-Trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid](/img/structure/B12293149.png)
![Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B12293150.png)
![4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic Acid](/img/structure/B12293157.png)
